molecular formula C10H11Cl B8712138 (3-Chloro-2-methylprop-1-en-1-yl)benzene CAS No. 55131-21-0

(3-Chloro-2-methylprop-1-en-1-yl)benzene

Cat. No.: B8712138
CAS No.: 55131-21-0
M. Wt: 166.65 g/mol
InChI Key: QYTYCRLWGPZTFR-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylprop-1-en-1-yl)benzene, also known as (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene with a chloro and a methyl group attached to a propene chain. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-methylprop-1-en-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with isobutylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .

Comparison with Similar Compounds

Properties

CAS No.

55131-21-0

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

(3-chloro-2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

QYTYCRLWGPZTFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CCl

Origin of Product

United States

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